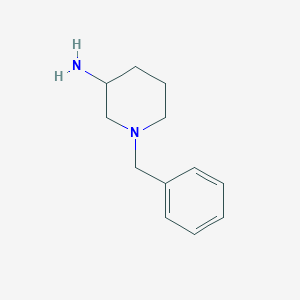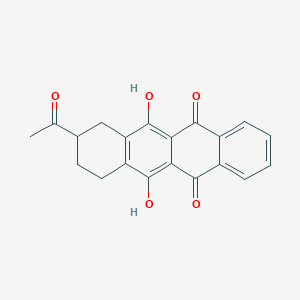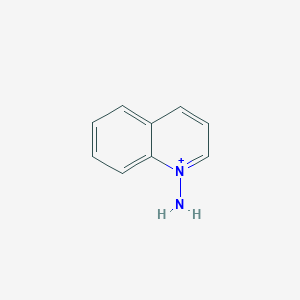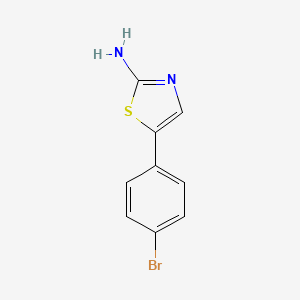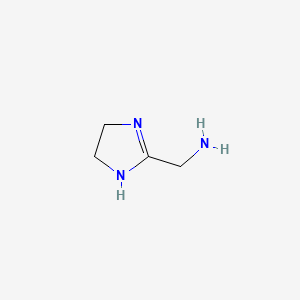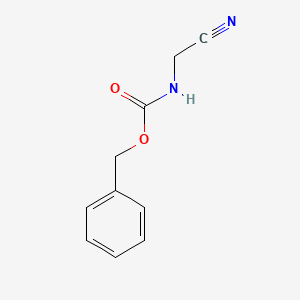
苄基(氰基甲基)氨基甲酸酯
描述
Synthesis Analysis
Enantioselective synthesis of benzyl (cyanomethyl)carbamate derivatives has been developed, utilizing iodolactamization as a key step for producing potent CCR2 antagonists. This approach enables the efficient creation of highly functionalized intermediates, essential for subsequent chemical transformations (Campbell et al., 2009).
Molecular Structure Analysis
The vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, alongside HOMO–LUMO, NBO, NLO, and MEP analysis conducted using DFT calculations, have provided comprehensive insights into the electronic and structural properties of Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate molecules. These studies compare experimental data with theoretical models to elucidate molecular geometries and vibrational spectra, aiding in understanding the molecule's electronic and nonlinear optical properties (Rao et al., 2016).
Chemical Reactions and Properties
The use of the cyanomethyl unit as a protecting group for phenols, primary and secondary amines, and carbamates showcases its utility in organic synthesis. The optimized conditions for the formation and hydrolysis of cyanomethyl-protected groups, especially in the presence of hydrogenolysis-sensitive groups like O- and N-benzyl, highlight its versatility and efficiency in synthetic chemistry (Benarab et al., 1993).
Physical Properties Analysis
The molecular modeling and synthesis of ethyl benzyl carbamates, including those with possible ixodicide activity, illustrate the significance of computational chemistry in predicting and analyzing the physical properties of benzyl (cyanomethyl)carbamate derivatives. These studies involve the optimization of new structures and provide a foundation for the synthesis of compounds with specific biological activities (Hugo et al., 2019).
科学研究应用
1. Condensation of Benzyl Carbamate with Glyoxal
- Summary of Application: This research focuses on the acid-catalyzed condensation reaction between benzyl carbamate and glyoxal in a ratio of 2:1 performed in a series of polar protic and aprotic solvents .
- Methods of Application: The condensation process was examined in a range of polar protic and aprotic solvents. The researchers discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives .
- Results or Outcomes: The researchers discovered several processes hindering the formation of caged compounds. More specifically, a cyclic compound, N, N ′-bis (carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, was found to form at the early stage of condensation under low acidity conditions .
2. Drug Design and Medicinal Chemistry
- Summary of Application: The carbamate group, which includes benzyl carbamate, is a key structural motif in many approved drugs and prodrugs .
- Methods of Application: Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
- Results or Outcomes: The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
3. Protecting Groups for Amines
- Summary of Application: Benzyl carbamate is used as a protecting group for amines in the synthesis of peptides . Protecting groups are essential for the synthesis of complex organic molecules, as they allow for selective reactions to occur.
- Methods of Application: The carboxybenzyl (CBz) group, which includes benzyl carbamate, can be installed and removed under relatively mild conditions . It can be removed using catalytic hydrogenation (Pd-C, H2) .
- Results or Outcomes: The use of benzyl carbamate as a protecting group allows for the selective synthesis of complex organic molecules, including peptides .
4. Carbamate Synthesis by Amination
- Summary of Application: Benzyl carbamate is used in the synthesis of carbamates by amination . Carbamates are important compounds in organic chemistry and have a wide range of applications.
- Methods of Application: The synthesis involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI .
- Results or Outcomes: This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .
5. Carbon Capture
- Summary of Application: Benzyl carbamate is used in the development of new technologies for carbon capture and sequestration . This is necessary to tackle one of the biggest problems facing society: global climate change resulting from anthropogenic carbon dioxide (CO2) emissions .
- Methods of Application: The research focuses on new chemistry for enhanced carbon capture that goes beyond the traditional formation of ammonium carbamates . In particular, ionic liquid and metal–organic framework sorbents can give rise to capture products that are not favorable for aqueous amines .
6. Hofmann Rearrangement
- Summary of Application: Benzyl carbamate is used in the Hofmann rearrangement of aromatic and aliphatic amides .
- Methods of Application: An efficient, one-pot procedure for the Hofmann rearrangement of aromatic and aliphatic amides provides methyl and benzyl carbamates in high yields in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide .
- Results or Outcomes: β-Phenylamino amides gave five-membered cyclic ureas stereospecifically .
安全和危害
Benzyl (cyanomethyl)carbamate should be handled with care to avoid dust formation and inhalation of vapors. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental release, it should be swept up and kept in suitable, closed containers for disposal .
未来方向
属性
IUPAC Name |
benzyl N-(cyanomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUXKEFDAGQPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288213 | |
| Record name | Benzyl Cyanomethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (cyanomethyl)carbamate | |
CAS RN |
3589-41-1 | |
| Record name | 3589-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl Cyanomethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Benzyloxycarbonyl)-2-aminoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

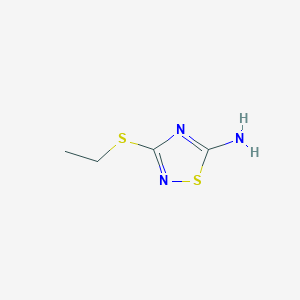



![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)
